molecular formula C9H18N2O4S B6198907 tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate CAS No. 2703782-11-8

tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate

Cat. No.: B6198907
CAS No.: 2703782-11-8
M. Wt: 250.3
InChI Key:
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Description

tert-Butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate can undergo oxidation reactions to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules

Biology: In biological research, this compound is used to study the effects of azetidine-containing molecules on various biological pathways. It can serve as a model compound to investigate the interactions of azetidines with enzymes and receptors.

Medicine: this compound is explored for its potential therapeutic applications. It can be used as an intermediate in the synthesis of drugs targeting specific diseases, such as cancer or infectious diseases.

Industry: In the agrochemical industry, this compound is used in the development of new pesticides and herbicides. Its structural features can be exploited to design molecules with improved efficacy and selectivity.

Mechanism of Action

The mechanism of action of tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate the activity of the target. This can lead to the inhibition or activation of biological pathways, depending on the nature of the target and the specific interactions involved.

Comparison with Similar Compounds

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(bromomethyl)-1-azetidinecarboxylate
  • tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate

Comparison: tert-Butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical reactivity and biological activity. Compared to tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, the sulfamoyl derivative has different solubility and stability properties. The bromomethyl and bromoethyl derivatives are more reactive in nucleophilic substitution reactions, making them useful intermediates in different synthetic pathways.

Properties

CAS No.

2703782-11-8

Molecular Formula

C9H18N2O4S

Molecular Weight

250.3

Purity

95

Origin of Product

United States

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